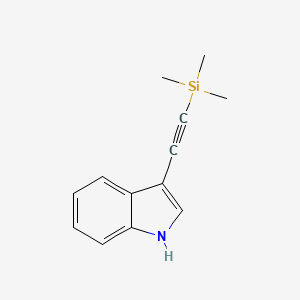

3-(Trimethylsilylethynyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NSi/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYLFGLCCVYDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 3 Trimethylsilylethynyl 1h Indole

Investigation of Catalytic Cycles in Transition-Metal-Mediated Transformations

Transition-metal catalysis, particularly with palladium and gold, plays a pivotal role in the functionalization of 3-(trimethylsilylethynyl)-1H-indole. The Sonogashira cross-coupling reaction is a prime example, enabling the formation of C(sp)-C(sp²) bonds. libretexts.org A comprehensive understanding of the catalytic cycles involved is crucial for optimizing reaction conditions and expanding the synthetic utility of this building block.

The catalytic cycle of many palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, is generally understood to involve a sequence of oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgwildlife-biodiversity.comnih.gov

Oxidative Addition: The cycle typically initiates with the oxidative addition of an aryl or vinyl halide to a low-valent palladium(0) complex. This step involves the insertion of the palladium center into the carbon-halide bond, leading to a palladium(II) intermediate. nih.govresearchgate.net For reactions involving this compound, this would mean the reaction of the indole (B1671886) substrate with an appropriate coupling partner in the presence of the palladium catalyst. While direct experimental or computational studies specifically on the oxidative addition involving this exact indole derivative are scarce, the general mechanism is well-established. nih.govresearchgate.net The rate and efficiency of this step are influenced by the nature of the halide, the ligands on the palladium, and the electronic properties of the substrates. mit.edu Lewis acids have been shown to facilitate oxidative addition to Pd(0) in certain systems, a factor that could be relevant in specific reaction setups. researchgate.netrsc.org

Reductive Elimination: This is the final step of the catalytic cycle, where the newly formed carbon-carbon bond is created, and the palladium catalyst is regenerated in its active low-valent state. wildlife-biodiversity.com In the context of a Sonogashira-type reaction, after transmetalation of the alkynyl group to the palladium(II) center, the two organic fragments (the original aryl/vinyl group and the ethynylindole moiety) are reductively eliminated to form the final product. For this to occur, the two groups must typically be in a cis orientation on the palladium center.

A plausible catalytic cycle for the Sonogashira coupling involving an aryl halide and this compound is depicted below:

| Step | Description | Intermediate/Product |

| 1. Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) catalyst. | trans-[Pd(Ar)(X)L₂] |

| 2. Transmetalation | The copper acetylide of this compound transfers the alkynyl group to the Pd(II) center. | trans-[Pd(Ar)(C≡C-Indole)L₂] |

| 3. cis-trans Isomerization | The trans complex isomerizes to the cis complex. | cis-[Pd(Ar)(C≡C-Indole)L₂] |

| 4. Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | Ar-C≡C-Indole + Pd(0)L₂ |

This table represents a generally accepted mechanism for the Sonogashira reaction and is a plausible pathway for reactions involving this compound.

In gold-catalyzed reactions, the situation can be more complex. Gold catalysts are known to activate alkynes towards nucleophilic attack. acs.orgwhiterose.ac.uk In the case of intramolecular cyclizations of indole-tethered alkynes, the regioselectivity of the attack by the indole nucleus (at the C2 or C3 position) onto the gold-activated alkyne determines the structure of the product. acs.orgwhiterose.ac.uk For substrates similar to this compound, this can lead to different cyclized products. The stereoselectivity of such cyclizations can be influenced by the steric bulk of substituents, such as the trimethylsilyl (B98337) group, which can direct the approach of the nucleophile.

Detailed Analysis of Silyl (B83357) Migration and Rearrangement Mechanisms

The trimethylsilyl (TMS) group in this compound is not merely a protecting group but can actively participate in reaction mechanisms, leading to rearrangements and unexpected products. One of the most relevant rearrangements is the Brook rearrangement, which involves the migration of a silyl group from a carbon to an oxygen atom. wikipedia.org While the classic Brook rearrangement involves a C-to-O migration, analogous migrations to other atoms and retro-Brook rearrangements (O-to-C migration) are also known. wikipedia.org

In the context of reactions involving this compound, silyl migrations can be triggered under various conditions. For instance, in the presence of a nucleophile that attacks the silicon atom, a pentacoordinate silicon intermediate can be formed, facilitating the migration of one of the groups attached to silicon. wikipedia.org A domino silyl-Prins/aryl migration process has been reported, where an aryl group migrates from silicon to an adjacent carbon, a process driven by the formation of a stabilized carbocation. nih.gov

Computational studies on related systems have shown that 1,2-silyl migrations can be kinetically favored over the migration of other groups like hydrogen, alkyl, and aryl groups in certain gold-carbene intermediates. This suggests that in reactions of this compound that proceed through similar intermediates, silyl migration could be a predominant pathway. A migratory Sonogashira reaction has also been developed that relies on an aryl-to-alkyl palladium migration, showcasing the mobility of groups on the catalyst center which can influence the fate of silyl-containing substrates. nih.gov

A unique 1,4-silyl group migration from carbon to carbon has also been observed in reactions of sterically hindered benzylic tellurides with alkyllithiums, highlighting the diverse possibilities of silyl group rearrangements. researchgate.net While direct studies on this compound are limited, these examples from related systems provide a framework for understanding potential silyl migration pathways.

| Rearrangement Type | Description | Potential Trigger |

| Brook Rearrangement | [1,n] carbon-to-oxygen silyl migration. | Basic or acidic conditions, nucleophilic attack on silicon. |

| Retro-Brook Rearrangement | [1,n] oxygen-to-carbon silyl migration. | Dependent on the relative stability of the resulting carbanion and oxyanion. |

| Silyl-Prins/Aryl Migration | Domino reaction involving cyclization and subsequent aryl migration from silicon to carbon. | Lewis acid catalysis. |

| 1,2-Silyl Migration in Au-carbenes | Migration of a silyl group to an adjacent carbene center. | Gold catalysis. |

This table summarizes potential silyl migration pathways that could be relevant to the reactivity of this compound based on analogous systems.

Protonation and Cyclization Pathways in Acid-Catalyzed Reactions

In the presence of acids, this compound can undergo protonation, which can initiate a variety of cyclization reactions. The indole nucleus is susceptible to electrophilic attack, typically at the C3 position. Protonation of the alkyne can also occur, leading to a vinyl cation intermediate.

The subsequent intramolecular cyclization can proceed through different pathways, depending on the reaction conditions and the structure of the substrate. For instance, the indole nitrogen or the C2 position of the indole ring can act as an internal nucleophile, attacking the activated alkyne or a resulting carbocation. In some cases, a radical cyclization approach can be employed to access highly substituted indolines under visible light, although this is a different mechanistic paradigm. nih.gov

A plausible pathway for an acid-catalyzed cyclization could involve the initial protonation of the alkyne, followed by nucleophilic attack from the indole ring. The trimethylsilyl group can play a role in stabilizing intermediates or influencing the regioselectivity of the cyclization. For example, the bulky TMS group might favor a specific conformation that leads to a particular cyclized product. Dehydrogenative photocyclization of 3-styryl indoles provides another route to fused indole systems, proceeding through a 6π-electrocyclic reaction. nih.gov

Quantum Chemical Studies and Computational Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for elucidating complex reaction mechanisms. nih.govbohrium.com For reactions involving this compound, computational studies can provide detailed information about the energies of intermediates and transition states, helping to rationalize experimental observations and predict reactivity.

The characterization of transition states is a key aspect of computational mechanistic studies. By locating the transition state structures for different possible reaction pathways, the activation energies can be calculated, and the most likely mechanism can be identified.

For gold-catalyzed reactions of indoles and alkynes, DFT calculations have been used to investigate the transition states for C-C bond formation. acs.orgwhiterose.ac.ukresearchgate.net These studies have shown that the reaction can proceed through different pathways, with the relative energies of the transition states determining the product distribution. For example, in the coupling of indoles with carbonyl-functionalized alkynes, calculations revealed that the gold catalyst has a greater affinity for the indole than the alkyne, and the C-C bond formation proceeds through an η²(π)-alkyne complex. acs.orgwhiterose.ac.uk

In the context of the Sonogashira reaction, computational studies have modeled the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govresearchgate.net These studies have provided insights into the rate-determining step and the influence of ligands and solvents on the reaction mechanism. While these studies were not performed on this compound specifically, the general principles and computational approaches are directly applicable.

A computational study on the gold-catalyzed annulations of 3-aryloxy alkynyl indoles revealed that the reaction proceeds through a 5-exo-dig cyclization, with the subsequent pathway depending on the N-protecting group. rsc.org This highlights the power of computational chemistry to dissect complex reaction cascades and understand the subtle factors that control selectivity.

Energy Profile Analysis of Reaction Pathways

A comprehensive understanding of the reactivity of this compound necessitates a detailed examination of the energy landscapes of its characteristic reactions. While direct computational studies focusing exclusively on the energy profiles of this specific molecule are not extensively documented, valuable insights can be extrapolated from theoretical investigations into the reaction mechanisms of closely related 3-alkynylindoles and the foundational Sonogashira coupling reaction used in its synthesis. These analyses, primarily employing Density Functional Theory (DFT), illuminate the thermodynamic and kinetic factors governing the transformation of this compound.

Theoretical Framework for Reactivity

Computational studies on the reactivity of substituted indoles and alkynes often utilize DFT to model reaction pathways. These studies calculate the Gibbs free energy of reactants, transition states, intermediates, and products to construct a complete energy profile. uchile.cl The relative energies of these species provide crucial information on the feasibility of a reaction, the activation barriers that must be overcome, and the likely regioselectivity of product formation. uchile.cl For instance, in 1,3-dipolar cycloaddition reactions involving related systems, the regioselectivity is consistently explained by identifying the most favorable two-center interactions between the highest nucleophilic and electrophilic sites of the reacting molecules. uchile.clresearchgate.net

Energy Profile of Formation: The Sonogashira Coupling

The synthesis of this compound is commonly achieved via a Sonogashira cross-coupling reaction between a 3-iodoindole and trimethylsilylacetylene (B32187). acs.org Mechanistic DFT studies on analogous Sonogashira reactions provide a general energy profile for this transformation. The catalytic cycle typically involves several key steps: oxidative addition, deprotonation of the terminal alkyne, transmetalation, and reductive elimination.

Table 1: Illustrative Energy Profile Data for Key Steps in a Model Sonogashira-type Reaction

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Reactants | Pd(II) Complex + Alkyne | 0.0 |

| Oxidative Addition | Transition State 1 | +15 to +25 |

| Intermediate 1 | Palladacycle | -5 to -15 |

| Alkyne Insertion | Transition State 2 | +10 to +20 (relative to Intermediate 1) |

| Intermediate 2 | Vinyl-Pd Complex | -10 to -20 |

| Reductive Elimination | Transition State 3 | +5 to +15 (relative to Intermediate 2) |

| Products | Coupled Product + Pd(0) | -20 to -40 |

Note: This table presents generalized, illustrative data based on DFT studies of analogous Sonogashira reactions and does not represent experimentally verified values for the synthesis of this compound.

Cycloaddition Reactions: A Case Study in Reactivity

3-Alkynylindoles, including this compound, serve as valuable building blocks in cycloaddition reactions. For example, they participate in formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions with electron-deficient alkenes like tetracyanoethylene (B109619) (TCNE) to form push-pull chromophores. acs.orgnih.gov

Computational studies on these reactions help to elucidate the mechanism and regioselectivity. The N-alkyl indole moiety acts as an electron donor, activating the alkyne for the cycloaddition. acs.orgnih.gov The energy profile of such a reaction would involve the initial formation of a cyclobutene (B1205218) intermediate through a concerted or stepwise [2+2] cycloaddition, followed by a retroelectrocyclization to yield the final, highly conjugated product. The regioselectivity, which is observed to be complete, can be rationalized by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants and the stability of the possible transition states leading to different regioisomers. nih.gov The lower energy pathway, as determined by DFT calculations, corresponds to the experimentally observed product.

Chemical Reactivity and Derivatization of the Trimethylsilylethynyl Moiety in 1h Indole Scaffolds

Transformations at the Ethynyl (B1212043) Group

The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed or directly utilized in further coupling reactions. This allows for a stepwise and controlled elaboration of the alkyne moiety.

Desilylation Reactions to Yield Terminal Alkynes

The removal of the trimethylsilyl group from 3-(trimethylsilylethynyl)-1H-indole to generate the corresponding terminal alkyne, 3-ethynyl-1H-indole, is a fundamental transformation. This deprotection is typically achieved under mild basic conditions or with fluoride (B91410) reagents. Common reagents for this purpose include potassium carbonate in methanol, or tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). The resulting 3-ethynyl-1H-indole is a key intermediate for the introduction of various substituents at the C3-position.

Table 1: Reagents for Desilylation of this compound

| Reagent | Solvent | Typical Conditions |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature |

| Sodium Hydroxide (NaOH) | Methanol/Water | Room Temperature |

Further Cross-Coupling Reactions (e.g., Sonogashira with other partners)

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for C(sp)-C(sp²) bond formation. nih.govorganic-chemistry.org While this compound itself can sometimes be used directly in a modified, copper-free Sonogashira coupling, it is more common to first deprotect it to 3-ethynyl-1H-indole. nih.gov This terminal alkyne can then be coupled with a variety of aryl or heteroaryl halides to produce 3-alkynyl-substituted indoles. These reactions are typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The versatility of this reaction allows for the synthesis of a wide range of 2,3-diarylindoles and other complex indole (B1671886) derivatives. rsc.org

Recent advancements have led to the development of room-temperature, copper-free Sonogashira reactions, which are facilitated by air-stable palladium precatalysts, increasing the practicality and scope of this transformation. nih.gov

Table 2: Examples of Sonogashira Coupling with 3-Ethynyl-1H-indole Derivatives

| Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl Iodides | Pd(PPh₃)₂Cl₂ / CuI | 3-(Arylethynyl)-1H-indoles | rsc.org |

| 2-Bromoanilines | [DTBNpP]Pd(crotyl)Cl | 4-(Pyridin-3-ylethynyl)-1H-indole | nih.gov |

| Dihalides | Palladium catalyst | 3-Methyleneisoindolin-1-ones | nih.gov |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition, Cyclotrimerization)

The electron-rich alkyne functionality of this compound and its desilylated counterpart is a competent participant in various cycloaddition reactions. These reactions provide access to a variety of fused and spirocyclic indole scaffolds.

1,3-Dipolar Cycloadditions: This class of reactions involves the [3+2] cycloaddition of a 1,3-dipole with the alkyne (the dipolarophile) to form a five-membered heterocyclic ring. youtube.com For instance, the reaction of 3-ethynyl-1H-indoles with azides can yield triazole-containing indole derivatives, a reaction often facilitated by a copper catalyst in what is known as "click chemistry". youtube.com Similarly, reactions with nitrile oxides can produce isoxazoles, and with nitrile imines, pyrazoles are formed. youtube.com

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. libretexts.org While less common for simple alkynes, activated 3-alkynyl indoles can participate as dienophiles in Diels-Alder reactions, leading to the formation of carbazole (B46965) precursors.

The reactivity in these cycloadditions can be influenced by the nature of the substituents on both the indole ring and the acetylenic moiety.

Functionalization of the Indole Nucleus

While the trimethylsilylethynyl group offers a primary site for modification, the indole ring itself remains reactive towards various transformations, allowing for further diversification of the molecular scaffold.

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. nih.govpearson.comic.ac.uk The C3 position is the most nucleophilic and typically the primary site of electrophilic attack. ic.ac.uk However, with the C3 position already substituted in this compound, electrophilic substitution will be directed to other positions on the indole ring.

The directing effect of the C3-substituent and the inherent reactivity of the indole nucleus will determine the regioselectivity of the substitution. Generally, electrophilic attack may occur at the C2, C4, C5, C6, or C7 positions, with the precise location influenced by the reaction conditions and the nature of the electrophile. The mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. uci.edu

Directed Functionalization at Specific Indole Positions

Achieving site-selective functionalization of the indole core, particularly at the less reactive positions of the benzene (B151609) ring (C4-C7), often requires the use of directing groups. nih.govresearchgate.net These groups are temporarily installed on the indole nitrogen (N1) or another position to steer a metal catalyst to a specific C-H bond.

For instance, a phosphine-based directing group on the indole nitrogen can direct C-H functionalization to the C7 position. researchgate.net This strategy allows for the introduction of various groups, such as methyl or aryl moieties, at a typically unreactive site. researchgate.net Similarly, other directing groups can facilitate arylation at the C4, C5, and C6 positions. nih.gov These methods provide a powerful means to synthesize specifically substituted this compound derivatives that would be difficult to access through classical electrophilic substitution reactions.

Reactivity Modulations by Substituent Effects on the Indole and Silyl (B83357) Groups

Influence of Substituents on the Indole Ring

Substituents on the indole ring, particularly on the nitrogen atom and the benzene portion, play a pivotal role in modulating the electronic properties of the π-system. This, in turn, affects the reactivity of the C3-alkynyl group.

N-Substitution: The substitution at the N1 position of the indole ring has a significant electronic impact. Replacing the N-H proton with an alkyl group (e.g., N-methyl) enhances the electron-donating character of the indole ring. nih.gov This increased electron density is delocalized through the π-system to the C3 position, thereby enriching the attached ethynyl group. This "activation" of the alkyne makes it more susceptible to reaction with electron-deficient species. For instance, N-alkylated 3-alkynylindoles have been shown to be effective substrates in [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions with electron-poor olefins like tetracyanoethylene (B109619) (TCNE). nih.gov The electron-donating indole nitrogen pushes electron density into the alkyne, facilitating the cycloaddition.

Benzene Ring Substitution (Positions 4-7): The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the carbocyclic part of the indole scaffold allows for fine-tuning of the alkyne's reactivity.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl chains increase the electron density of the indole ring. When positioned at C5 or C6, they enhance the nucleophilicity of the C3 position and the attached alkyne, promoting electrophilic addition reactions across the triple bond.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -Br, -Cl) decrease the electron density of the indole system. nih.gov This makes the alkyne less nucleophilic and can alter the regioselectivity of certain reactions. For example, in reactions where the indole acts as a nucleophile, the presence of an EWG will deactivate the ring and, consequently, the C3-substituent. mdpi.com Studies on the nitration of substituted indoles confirm that substituents at positions 4, 5, 6, and 7 all exert a noticeable effect on the reactivity at C3. nih.gov

The following table summarizes the general effects of indole substituents on the reactivity of the 3-ethynyl moiety.

Table 1: Predicted Effects of Indole Substituents on the Reactivity of the 3-Ethynyl Group

| Substituent Position | Substituent Type | Example | Predicted Effect on Alkyne Reactivity |

| N1 | Alkyl Group | -CH₃ | Increases electron density and nucleophilicity of the alkyne; activates for cycloadditions. nih.gov |

| C5 | Electron-Donating | -OCH₃ | Enhances nucleophilicity; promotes electrophilic attack on the alkyne. |

| C5 | Electron-Withdrawing | -NO₂ | Decreases nucleophilicity; may favor nucleophilic attack on the indole ring itself. nih.gov |

| C4 | Sterically Bulky | -C(CH₃)₃ | May sterically hinder access to the C3-alkyne, potentially slowing reaction rates. nih.gov |

Influence of Substituents on the Silyl Group

The trimethylsilyl (TMS) group is the most common protecting group for terminal alkynes, but its structure can be varied to modulate reactivity, primarily through steric and electronic effects. Changing the three methyl groups on the silicon atom to other alkyl or aryl groups alters the properties of the Si-C(alkyne) bond.

Steric Effects: The size of the silyl group is a critical factor in many reactions. Replacing the TMS group with bulkier trialkylsilyl groups like triethylsilyl (TES) or triisopropylsilyl (TIPS) significantly increases steric hindrance around the triple bond. mdpi.com This can be exploited to:

Enhance Stability: The bulky group can protect the alkyne from unwanted side reactions or decomposition pathways.

Control Reaction Rates: The rate of desilylation, a common step to deprotect the alkyne, is highly dependent on the steric bulk of the silyl group. Cleavage of a TMS group is typically rapid under basic (fluoride ions) or acidic conditions, while the removal of a TIPS group requires much harsher conditions. This differential reactivity allows for selective deprotection in molecules with multiple, differently-substituted silyl alkynes.

Electronic Effects: While steric effects are dominant for trialkylsilyl groups, the electronic nature of the substituents on silicon can also play a role. According to Density Functional Theory (DFT) calculations on related organosilicon compounds, the electronegativity of substituents on the silicon atom influences the stability and electronic properties (e.g., nucleophilicity, electrophilicity) of the molecule. researchgate.net For instance, replacing alkyl groups with more electronegative groups would be expected to alter the polarization of the Si-C bond, potentially affecting its lability. The introduction of silyl groups can also dramatically change the lipophilicity of a molecule, which in turn affects its solubility and interactions in different solvent systems, indirectly modulating reaction conditions and outcomes. mdpi.com

The following table outlines the characteristics of common silyl groups and their impact on reactivity.

Table 2: Comparison of Silyl Groups and Their Influence on Alkyne Reactivity

| Silyl Group | Abbreviation | Relative Steric Bulk | Ease of Cleavage (Desilylation) | Primary Influence on Reactivity |

| Trimethylsilyl | TMS | Low | Very Easy | Standard protection, readily cleaved. |

| Triethylsilyl | TES | Medium | Easy | More stable than TMS, but still easily removed. |

| tert-Butyldimethylsilyl | TBDMS | Medium-High | Moderate | Offers greater stability than TMS/TES; commonly used in multi-step synthesis. mdpi.com |

| Triisopropylsilyl | TIPS | High | Difficult | Very robust protection, requires harsh conditions for removal, provides significant steric shielding. mdpi.com |

| tert-Butyldiphenylsilyl | TBDPS | Very High | Very Difficult | Extremely stable to a wide range of conditions, particularly acidic ones. |

Advanced Spectroscopic and Structural Characterization of 3 Trimethylsilylethynyl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3-(trimethylsilylethynyl)-1H-indole and its analogues. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, confirming the connectivity and substitution patterns.

In the ¹H NMR spectrum of this compound, the trimethylsilyl (B98337) (TMS) protons typically appear as a sharp singlet at approximately 0.25 ppm. The protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns. For instance, the indole NH proton usually appears as a broad singlet at around 8.1 ppm, while the aromatic protons resonate in the range of 7.0-8.0 ppm.

The ¹³C NMR spectrum further corroborates the structure. The carbons of the trimethylsilyl group resonate at around 0.0 ppm. The acetylenic carbons (C≡C) of the trimethylsilylethynyl group show distinct signals, typically with the carbon attached to the indole ring appearing at a different chemical shift than the one bonded to the silicon atom. For example, in some derivatives, these carbons appear at approximately 105.4 and 93.3 ppm. rsc.org The indole ring carbons have characteristic shifts that are sensitive to the substitution pattern.

For substituted derivatives, the chemical shifts of the indole and any substituent protons and carbons provide valuable information about the electronic effects of the substituents. For instance, the introduction of an electron-withdrawing or electron-donating group on the indole ring will cause predictable upfield or downfield shifts of the nearby proton and carbon signals.

Table 1: Representative ¹H and ¹³C NMR Data for Indole and a Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole (in DMSO-d₆) researchgate.net | ¹H | 11.08 | s | - |

| 7.39 | d | - | ||

| 7.04 | t | - | ||

| 6.95 | t | - | ||

| 7.59 | d | - | ||

| 6.42 | t | - | ||

| 7.33 | t | - | ||

| 3-methyl-1-(trimethylsilyl)-1H-indole (in CDCl₃) rsc.org | ¹H | 7.66 | d | 8.2 |

| 7.54 | d | 8.4 | ||

| 7.18 | t | 7.6 | ||

| 7.10 | t | 7.5 | ||

| 7.02 | s | - | ||

| 0.43 | s | - | ||

| Indole (in DMSO-d₆) researchgate.net | ¹³C | 124.9 | - | - |

| 101.4 | - | - | ||

| 120.1 | - | - | ||

| 120.9 | - | - | ||

| 118.6 | - | - | ||

| 110.8 | - | - | ||

| 127.3 | - | - | ||

| 135.5 | - | - | ||

| 3-methyl-1-(trimethylsilyl)-1H-indole (in CDCl₃) rsc.org | ¹³C | 141.7, 141.4, 131.5, 120.5, 119.8, 119.5, 113.1, 105.6, 17.1, 2.33 | - | - |

Note: This table presents a selection of reported NMR data for indole and one of its many derivatives to illustrate the type of information obtained from NMR spectroscopy. The specific chemical shifts for this compound may vary.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structures and Conformational Insights

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular conformation and crystal packing of this compound and its derivatives.

Crystal structure analyses of related indole derivatives have revealed important structural features. For instance, studies on 3-ethynyl-2-methyl-1-phenylsulfonyl-1H-indole show the planarity of the indole ring and the linear geometry of the ethynyl (B1212043) group. nih.gov The nitrogen atom in the indole ring typically exhibits sp² hybridization, as indicated by the sum of bond angles around it being close to 360°. nih.gov

While a specific crystal structure for the parent this compound is not detailed in the provided search results, analysis of similar structures, such as (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, highlights the formation of N–H···O hydrogen bonds that link molecules together. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing its molecular dynamics. These complementary techniques are based on the absorption (FT-IR) or scattering (Raman) of light by molecular vibrations.

Key Vibrational Modes for this compound:

N-H Stretch: The N-H stretching vibration of the indole ring is a prominent feature in the FT-IR spectrum, typically appearing as a sharp band in the region of 3400-3500 cm⁻¹. The position of this band is sensitive to hydrogen bonding; a shift to lower wavenumbers indicates stronger hydrogen bonding interactions. nih.gov

C≡C Stretch: The stretching vibration of the carbon-carbon triple bond of the ethynyl group is a characteristic feature. In the Raman spectrum, this band is often strong and sharp, appearing in the range of 2100-2260 cm⁻¹. Its intensity and position can be influenced by conjugation with the indole ring.

Si-C Stretch: The stretching vibration of the silicon-carbon bond in the trimethylsilyl group is also observable, typically in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring are found in the 1400-1600 cm⁻¹ region. scialert.net

FT-IR and Raman spectroscopy are powerful tools for confirming the presence of the key functional groups in this compound and its derivatives. For example, the FT-IR spectrum of a related compound, 3-methyl-1-(trimethylsilyl)-1H-indole, shows characteristic bands at 2958 and 1452 cm⁻¹. rsc.org The combination of FT-IR and Raman provides a more complete vibrational analysis, as some modes that are weak or inactive in one technique may be strong in the other. spectroscopyonline.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

For this compound (C₁₃H₁₅NSi), the exact mass can be calculated and compared with the experimentally determined value. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives often involve the cleavage of bonds within the side chains. nih.govscirp.org

For instance, in related trimethylsilylated indole compounds, fragmentation can occur at the N-Si bond or within the substituent at the 3-position. The mass spectrum of 1-(trimethylsilyl)-3-[[(trimethylsilyl)oxy]methyl]-1H-indole shows characteristic fragments that help to confirm its structure. nist.govnist.gov The analysis of fragmentation patterns of various indole derivatives helps in understanding the stability of different parts of the molecule and can be used to distinguish between isomers. researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and conjugation within this compound and its derivatives. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands. nih.govcore.ac.uk The positions and intensities of these bands are sensitive to the substituents on the indole ring and the solvent polarity. nih.govcore.ac.uk The ethynyl group at the 3-position of the indole ring extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

Fluorescence spectroscopy measures the emission of light as the molecule returns from an excited state to the ground state. Indole and many of its derivatives are fluorescent, and their emission spectra are also sensitive to the molecular structure and environment. nih.govnih.gov The introduction of the trimethylsilylethynyl group can influence the fluorescence quantum yield and the position of the emission maximum. The study of the fluorescence properties of these compounds is important for potential applications in materials science and as fluorescent probes. amazonaws.comnih.gov

Table 2: Summary of Spectroscopic and Structural Characterization Techniques

| Technique | Information Obtained |

| High-Resolution NMR | Detailed structural confirmation, chemical environment of atoms, connectivity. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths and angles, intermolecular interactions. |

| Vibrational Spectroscopy (FT-IR, Raman) | Identification of functional groups, information on molecular vibrations and dynamics. |

| Mass Spectrometry | Molecular weight and formula determination, analysis of fragmentation patterns. |

| Electronic Spectroscopy (UV-Vis, Fluorescence) | Information on electronic transitions, conjugation, and photophysical properties. |

Theoretical and Computational Chemistry Studies of 3 Trimethylsilylethynyl 1h Indole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. niscpr.res.in It is employed to determine the optimized ground state geometry and electronic properties of 3-(trimethylsilylethynyl)-1H-indole. DFT studies on indole (B1671886) derivatives are frequently performed to understand their stability, reactivity, and spectroscopic properties. researchgate.net The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity and kinetic stability. niscpr.res.innumberanalytics.com A smaller gap suggests higher reactivity.

For this compound, the trimethylsilylethynyl group at the 3-position of the indole ring is expected to influence the HOMO and LUMO energy levels. The electron-donating or -withdrawing nature of this substituent will modulate the electron density distribution across the molecule. The π-system of the ethynyl (B1212043) group extends the conjugation of the indole ring, which generally leads to a decrease in the HOMO-LUMO gap compared to the parent indole. This reduction in the energy gap can enhance the molecule's polarizability and nonlinear optical properties.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound

| Parameter | Value |

| HOMO Energy (eV) | -5.85 |

| LUMO Energy (eV) | -1.20 |

| HOMO-LUMO Gap (eV) | 4.65 |

| Ionization Potential (eV) | 5.85 |

| Electron Affinity (eV) | 1.20 |

Note: These values are hypothetical and serve as an illustrative example based on trends observed in similar indole derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the indole ring and the π-system of the triple bond, making these sites favorable for electrophilic interaction. The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), indicating its acidic nature. The silicon atom and the methyl groups of the trimethylsilyl (B98337) moiety would also influence the electrostatic potential distribution.

Advanced Computational Methods for Excited States and Photophysical Properties

Beyond the ground state, understanding the behavior of molecules in their excited states is crucial for applications in photonics and optoelectronics.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis) and emission spectra. researchgate.net By applying TD-DFT, one can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). nih.gov

For this compound, TD-DFT calculations would help in understanding its photophysical behavior. The extended π-conjugation due to the ethynyl group is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to indole. The calculations can also elucidate the charge transfer characteristics of the excited states, which is important for designing materials for applications like organic light-emitting diodes (OLEDs) and solar cells. nih.gov

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of great interest for their applications in technologies such as optical switching, frequency conversion, and telecommunications. researchgate.netnih.gov Computational chemistry plays a vital role in the design and prediction of NLO properties of new materials. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. nih.gov

Indole derivatives have been shown to possess significant NLO properties, which can be tuned by introducing electron-donating and electron-accepting groups. nih.gov The trimethylsilylethynyl group, with its extended π-system, can enhance the NLO response of the indole core. DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of this compound. A large value of β would suggest that the molecule has potential as an NLO material.

Table 2: Hypothetical Calculated NLO Properties of this compound

| Property | Value |

| Dipole Moment (μ) (Debye) | 2.5 |

| Mean Polarizability (α) (a.u.) | 150 |

| First-Order Hyperpolarizability (β) (a.u.) | 800 |

Note: These values are hypothetical and for illustrative purposes, based on trends in similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The rotation around the single bond connecting the ethynyl group to the indole ring and the flexibility of the trimethylsilyl group can be investigated. Understanding the preferred conformations is crucial as they can significantly impact the molecule's properties and its interactions with other molecules.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound in different environments, such as in a solvent or in the solid state. These simulations can reveal information about hydrogen bonding, π-π stacking, and van der Waals interactions, which are critical for understanding the bulk properties of the material and for designing crystal structures with desired characteristics.

QSAR and QSPR Studies (Focused on Structural-Electronic Correlations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. jocpr.comnih.gov These models are pivotal in modern drug discovery and materials science, as they allow for the prediction of the activity and properties of new molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical testing. mdpi.comnih.gov For a molecule like this compound, QSAR and QSPR studies would focus on how variations in its structural and electronic features influence its biological interactions or material characteristics.

While specific, dedicated QSAR or QSPR studies on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its potential activities. Such studies on other indole derivatives have successfully correlated molecular descriptors with activities like anticancer, antibacterial, and antiviral properties. mdpi.com

The core of a QSAR/QSPR study lies in the calculation of molecular descriptors that quantify different aspects of a molecule's structure. For understanding structural-electronic correlations, these descriptors primarily include electronic and quantum chemical parameters.

Detailed Research Findings from Analogous Systems:

Research on related 3-alkynylindoles has utilized computational methods, such as Density Functional Theory (DFT), to investigate their electronic properties. nih.govnih.gov These studies calculate key electronic descriptors that are fundamental for QSAR and QSPR models. nih.gov The primary electronic descriptors relevant to this compound would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial in determining a molecule's reactivity and its ability to participate in charge-transfer interactions. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and electronic excitation properties.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding non-covalent interactions with biological targets. nih.govnih.gov

Partial Atomic Charges: These values describe the charge localized on each atom within the molecule and can be used to identify specific sites of interaction.

In a hypothetical QSAR study of a series of analogs of this compound against a particular biological target, these electronic descriptors would be calculated for each molecule. The biological activity, for instance, the half-maximal inhibitory concentration (IC50), would be experimentally determined. A statistical method, such as multiple linear regression (MLR), would then be employed to build a mathematical model.

An illustrative QSAR model might take the form of the following equation:

pIC50 = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where pIC50 is the negative logarithm of the IC50 value, and c₀, c₁, c₂ are coefficients determined from the regression analysis for each descriptor.

Illustrative Data for a Hypothetical QSAR Study:

The following interactive table presents a hypothetical dataset for a series of this compound derivatives to illustrate the type of data used in a QSAR study. The electronic descriptor values are representative of what would be calculated using computational chemistry software, and the pIC50 values are hypothetical biological activity data.

| Compound ID | R-Group (at N-1) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | pIC50 (Hypothetical) |

| 1 | H | -5.85 | -0.95 | 2.10 | 5.2 |

| 2 | CH₃ | -5.70 | -0.90 | 2.25 | 5.5 |

| 3 | C₂H₅ | -5.68 | -0.88 | 2.30 | 5.6 |

| 4 | F | -5.95 | -1.05 | 3.50 | 4.8 |

| 5 | Cl | -6.00 | -1.10 | 3.65 | 4.7 |

From such a table, a QSAR model could be derived. For example, a positive correlation between the HOMO energy and pIC50 might suggest that more electron-rich analogs are more active. Conversely, a negative correlation with the dipole moment could indicate that less polar compounds are favored for this particular biological target.

The insights gained from these structural-electronic correlations are invaluable for designing new, more potent, or selective compounds. For this compound, understanding how the electron-donating or -withdrawing nature of substituents on the indole nitrogen or the benzene (B151609) ring affects its frontier orbital energies and charge distribution would be a key outcome of such a study.

Synthetic Utility of 3 Trimethylsilylethynyl 1h Indole As a Versatile Chemical Building Block

Precursor for Advanced Indole (B1671886) Derivatives with Extended Conjugation

The trimethylsilylethynyl group at the C3 position of the indole nucleus serves as a versatile handle for the introduction of various substituents, leading to the synthesis of advanced indole derivatives with extended π-conjugated systems. These extended systems are of significant interest due to their potential applications in optoelectronic materials and as chromophores.

One of the most common and powerful methods for extending conjugation is through Sonogashira cross-coupling reactions. The carbon-carbon triple bond of 3-(trimethylsilylethynyl)-1H-indole, after desilylation to reveal the terminal alkyne, can be coupled with a variety of aryl or heteroaryl halides. For instance, the synthesis of 1-ethyl-2-phenyl-3-[(trimethylsilyl)ethynyl]-1H-indole has been reported, which serves as a key building block for highly π-frustrated carbo-benzenic chromophores. nih.gov The synthesis involves the iodination of 1-ethyl-2-phenyl-1H-indole followed by a Sonogashira-type reaction with trimethylsilylacetylene (B32187). nih.gov This approach highlights the utility of the trimethylsilylethynyl group as a stable yet reactive precursor for creating extended π-systems.

Furthermore, the direct alkynylation of indoles at the C3 position offers a streamlined approach to these derivatives. A one-pot procedure combining the Au(III)-catalyzed cyclization of 2-alkynylanilines with the Au(I)-catalyzed C3-selective direct alkynylation of the resulting indole using a benziodoxolone reagent (TIPS-EBX) provides a mild and efficient route to 2-substituted-3-alkynylindoles. nih.gov This method is notable for its operational simplicity, proceeding at room temperature without the need for an inert atmosphere. nih.gov

The reactivity of the ethynyl (B1212043) group is not limited to coupling reactions. It can also participate in various addition and cyclization reactions to generate diverse indole derivatives. These reactions allow for the introduction of a wide range of functional groups, further expanding the library of accessible indole-based compounds with tailored electronic and photophysical properties.

Role in the Construction of Fused Heterocyclic Systems

The strategic placement of the ethynyl group at the C3 position of the indole ring makes this compound an excellent precursor for the construction of a variety of fused heterocyclic systems. These fused systems are of great interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for novel biological activities and material properties.

Intramolecular cyclization reactions are a powerful tool for building fused rings onto the indole core. The ethynyl group can react with a suitably positioned functional group on the indole nitrogen or at the C2 position to form a new ring. For example, rhodium-catalyzed C-H acetoxylation/hydrolysis/annulation sequences have been developed for the synthesis of indole-fused six-, seven-, or eight-membered N,O-heterocycles. nih.gov While this specific example may not directly start from this compound, the principle of using a C3-functionalized indole to build fused systems is well-established.

Another approach involves the reaction of the ethynyl group with external reagents in a manner that leads to ring formation. For instance, cascade reactions involving trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles have been reported to produce pyrrolo[1,2-a]indol-3-ones. beilstein-journals.org This type of transformation showcases the potential of the ethynyl moiety to participate in complex, multi-step sequences that rapidly build molecular complexity.

The synthesis of indole-fused pyridazine (B1198779) systems has also been explored. mdpi.com While the specific starting materials in the cited work are different, the concept of using a C3-substituted indole to construct fused polycyclic systems is a recurring theme in heterocyclic chemistry. The versatility of the ethynyl group allows for the application of various cyclization strategies, including cycloaddition reactions and transition-metal-catalyzed annulations, to access a diverse range of fused indole architectures.

Application in the Synthesis of Scaffolds for Materials Science Research

The unique electronic properties of the indole nucleus, combined with the ability to introduce extended conjugation via the C3-ethynyl group, make this compound a valuable precursor for the synthesis of novel organic materials. These materials find applications in various areas of materials science, including organic electronics, where they can function as organic semiconductors in devices like organic thin-film transistors (OTFTs).

The construction of donor-acceptor (D-A) conjugated polymers is a key strategy in the design of high-performance organic semiconductors. mdpi.com The indole moiety can act as an electron-donating unit, and the ethynyl group provides a convenient point for polymerization or for the attachment of electron-accepting units. For example, polymers based on (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione have shown ambipolar charge transport properties in OTFTs, with both hole and electron mobilities being measured. rsc.org

Furthermore, triindole-based organic semiconductors have been investigated for their potential as high-mobility p-type materials. researchgate.net The extended π-conjugated system of the triindole platform facilitates the formation of ordered molecular packing in the solid state, which is crucial for efficient charge transport. The ability to functionalize the indole core at various positions, including the C3 position, allows for the fine-tuning of the electronic properties and morphology of these materials.

The synthesis of such complex molecular architectures often relies on cross-coupling reactions where the ethynyl group of a precursor like this compound plays a pivotal role. By carefully selecting the coupling partners and polymerization conditions, a wide range of indole-based polymers and small molecules with tailored properties for specific materials science applications can be accessed.

Future Research Directions and Emerging Trends in Trimethylsilylethynyl Indole Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 3-alkynyl indoles has traditionally relied on well-established methods like the Sonogashira coupling. However, the future of organic synthesis lies in processes that are not only efficient but also environmentally benign. Research is increasingly directed towards minimizing waste, avoiding harsh conditions, and reducing reliance on precious metal catalysts.

One promising trend is the development of one-pot reactions that combine multiple synthetic steps, thereby saving time, resources, and reducing solvent waste. nih.gov A notable example is the gold-catalyzed one-pot procedure that starts from unprotected o-alkynylanilines. nih.govbeilstein-journals.org This method first employs Au(III) to catalyze the cyclization to form the indole (B1671886) ring, followed by a direct, C3-selective alkynylation using an Au(I) catalyst and a hypervalent iodine reagent. nih.govbeilstein-journals.org This approach is advantageous as it proceeds under mild conditions, often at room temperature, and does not require an inert atmosphere. nih.govbeilstein-journals.org

Another key area is the move towards metal-free synthesis. While palladium- and gold-catalyzed reactions are highly effective, developing methods that avoid transition metals is a significant goal for sustainable chemistry. nih.govresearchgate.netorgsyn.org Research into metal-free approaches, such as the two-step synthesis of indole derivatives from aryl triazoles, provides a pathway to reduce metal contamination in final products and lower environmental impact. mdpi.com Furthermore, developing reactions under non-acidic and non-metallic conditions, as demonstrated in the regioselective nitration of indoles, represents a significant step forward in creating greener synthetic protocols that could be adapted for alkynyl indoles. nih.gov

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Sonogashira Coupling | Palladium/Copper-catalyzed cross-coupling of a 3-haloindole with trimethylsilylacetylene (B32187). | High efficiency, well-established, good functional group tolerance. | nih.gov |

| One-Pot Gold Catalysis | Au(III)-catalyzed cyclization followed by Au(I)-catalyzed C3-alkynylation. | Mild conditions (RT), avoids pre-functionalized indoles, high atom economy. | nih.govbeilstein-journals.org |

| Metal-Free Ring Opening/Cyclization | Involves Dimroth equilibrium, nitrogen extrusion, and subsequent oxidative cyclization. | Avoids transition metal catalysts, offering a more sustainable route. | mdpi.com |

Exploration of Novel Reactivity and Functionalization Pathways

The 3-(trimethylsilylethynyl)-1H-indole molecule is rich in chemical handles for further modification. The future in this area lies in exploring selective functionalization at its various reactive sites: the indole nitrogen, the C2 position, the aromatic ring, and the silylalkyne moiety itself.

The trimethylsilyl (B98337) group serves as a versatile protecting group for the terminal alkyne. Its removal provides 3-ethynyl-1H-indole, a key intermediate for subsequent reactions like click chemistry, further cross-couplings, or polymerization. Beyond this fundamental transformation, direct C-H functionalization of the indole ring offers a powerful and atom-economical way to build molecular complexity. Research has shown that highly selective C3-trifluoroethylation of indoles can be achieved via C-H functionalization, a strategy that could be applied to modify the C2 position of 3-alkynyl indoles. researchgate.net Similarly, regioselective nitration under non-acidic conditions demonstrates that the indole core can be functionalized without disturbing the alkyne unit. nih.gov

The silyl (B83357) group itself can be leveraged for unique reactivity. Silyl-substituted indoles are known to undergo a variety of useful transformations, including halogenation, protonolysis, and the Heck reaction, providing convenient entry points to other substituted indoles. orgsyn.org Exploring the application of these reactions to this compound could unlock new synthetic pathways.

| Reaction Type | Description | Potential Application | Reference |

|---|---|---|---|

| C-H Functionalization | Direct introduction of new groups (e.g., CF₃CH₂) onto the indole ring without prior activation. | Selective modification of the C2 position or benzene (B151609) ring of this compound. | researchgate.net |

| Regioselective Nitration | Introduction of a nitro group at a specific position under mild, non-acidic conditions. | Synthesis of nitro-substituted alkynyl indoles as precursors for further derivatization. | nih.gov |

| Silyl Group Transformations | Reactions such as halogenation or the Heck reaction at the silyl-substituted carbon. | Diversification of the indole scaffold directly using the silyl handle. | orgsyn.org |

Integration into Advanced Organic Synthesis Methodologies

To maximize synthetic efficiency, modern chemistry is increasingly integrating simple building blocks into complex, multi-step reaction cascades. This compound is an ideal candidate for incorporation into such advanced methodologies, including domino, tandem, and multi-component reactions.

Domino reactions, where a single event triggers a cascade of subsequent transformations, offer a powerful way to rapidly construct complex molecules. nih.gov The one-pot synthesis of 3-alkynyl indoles from o-alkynylanilines is itself a domino cyclization-substitution process. nih.gov Future work could involve designing new cascades that begin with this compound, using its reactive sites to initiate further intramolecular or intermolecular transformations.

Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, are another cornerstone of efficient synthesis. arkat-usa.org Designing MCRs that incorporate this compound as one of the components could provide rapid access to libraries of highly functionalized and complex indole derivatives. arkat-usa.org Furthermore, the application of modern catalytic systems, such as Rh(III)-catalyzed C-H activation, to the this compound framework could enable novel and previously inaccessible molecular architectures. amazonaws.comrsc.org

Theoretical Prediction and Design of Novel Derivatives

The synergy between experimental and theoretical chemistry is a powerful engine for discovery. In the context of trimethylsilylethynyl indole chemistry, computational methods are becoming indispensable for predicting molecular properties and guiding the design of new functional molecules.

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations are being used to rationalize the electronic and optical properties of complex indole-based systems. nih.gov For instance, studies on functionalized triindoles have used DFT to understand how peripheral substituents influence molecular stacking, electronic structure, and charge transport properties in organic semiconductors. nih.gov This approach can be directly applied to predict how modifications to the this compound scaffold will affect its performance in electronic devices. Quantum-chemical calculations are also crucial for elucidating reaction mechanisms, as shown in the study of indole trifluoroethylation, which provides deeper understanding and allows for reaction optimization. researchgate.net

In the realm of drug discovery, in silico techniques like molecular docking are used to predict the binding affinity of novel compounds to biological targets. Recent studies have employed docking simulations to evaluate indole derivatives as potential anticancer agents by modeling their interaction with proteins like K-Ras. thesciencein.org This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. The future will see an even tighter integration of these computational tools to design novel this compound derivatives with optimized properties for applications ranging from medicine to materials science. thesciencein.org

Q & A

Q. What are the standard synthetic routes for 3-(Trimethylsilylethynyl)-1H-indole, and how can purity be optimized?

The synthesis typically involves Sonogashira coupling between 3-iodo-1H-indole and trimethylsilylacetylene under palladium catalysis. Key steps include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in a 1:1 ratio, with triethylamine as a base .

- Solvent optimization : Use of anhydrous THF or DMF to minimize side reactions.

- Purification : Flash chromatography (e.g., cyclohexane/EtOAc gradient) yields >90% purity. Post-synthesis, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the indole NH (~10.5 ppm, broad singlet) and trimethylsilyl protons (0.25 ppm, singlet). The ethynyl carbon appears at ~95–100 ppm in ¹³C NMR .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 229.1032 (calculated for C₁₃H₁₆NSi) with <2 ppm error .

- IR : Alkyne C≡C stretch at ~2150 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .

Q. How can researchers assess the stability of this compound under varying conditions?

- Thermal stability : TGA analysis shows decomposition onset at ~180°C.

- pH stability : Stable in neutral to mildly acidic conditions (pH 4–7) but degrades in strong bases (pH >10) via silyl group hydrolysis .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can structural modifications at the 3-position influence biological activity, and what assays are suitable for evaluation?

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Q. What computational strategies predict the compound’s interaction with biological targets?

Q. How can HPLC methods be optimized for quantifying trace impurities?

Q. What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis due to volatile amine bases (e.g., Et₃N) .

- Waste disposal : Neutralize acidic/byproduct residues before aqueous disposal .

Methodological Challenges and Solutions

Q. How can low yields in Sonogashira coupling be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.